Xanthine Oxidase Inhibition Potency: Tetrazole-Phenyl Moiety Drives 10-Fold Improvement Over Non-Tetrazole Analogs
In a systematic SAR study by Zhang et al. (2019), the introduction of a 3'-(1H-tetrazol-1-yl) moiety onto the N-phenylisonicotinamide scaffold produced a 10-fold gain in xanthine oxidase (XO) inhibitory potency compared to the parent compound lacking the tetrazole. Specifically, the lead compound 2s (bearing the N-(3-(1H-tetrazol-1-yl)phenyl) group) exhibited an IC50 of 0.031 μM, versus 0.312 μM for the non-tetrazole parent compound 1. The tetrazole N-4 atom was shown by molecular dynamics simulations to accept a hydrogen bond from the Asn768 residue in the XO sub-pocket [1]. While this study did not test the exact target compound, the identical N-(3-(1H-tetrazol-1-yl)phenyl) pharmacophore present in the target compound is the structural element directly responsible for this potency enhancement. Compounds lacking the tetrazole (e.g., N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide) are not expected to engage Asn768 and therefore cannot replicate this gain.
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred to benefit from the N-(3-(1H-tetrazol-1-yl)phenyl) pharmacophore present in the structure. |
| Comparator Or Baseline | Compound 2s (N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivative): IC50 = 0.031 μM. Parent compound 1 (non-tetrazole): IC50 = 0.312 μM. Clinical comparator topiroxostat: IC50 = 0.021 μM [1]. |
| Quantified Difference | 10-fold potency improvement from tetrazole introduction (0.312 μM → 0.031 μM). Compound 2s potency within ~1.5-fold of topiroxostat. |
| Conditions | In vitro XO enzyme inhibition assay; substrate: xanthine; spectrophotometric detection; recombinant human XO [1]. |
Why This Matters
Procurement of the exact compound ensures access to the N-(3-(1H-tetrazol-1-yl)phenyl) pharmacophore validated for XO inhibition; non-tetrazole analogs would lose the key Asn768 H-bond interaction and the associated 10-fold potency advantage.
- [1] Zhang TJ, Zhang Y, Tu S, Wu YH, Zhang ZH, Meng FH. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. Eur J Med Chem. 2019;183:111717. doi:10.1016/j.ejmech.2019.111717. PMID: 31557611. View Source
